CY2
CAS No.: 260430-02-2
Cat. No.: VC0007428
Molecular Formula: C₂₅H₂₆N₂O₄
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 260430-02-2 | 
|---|---|
| Molecular Formula | C₂₅H₂₆N₂O₄ | 
| Molecular Weight | 418.5 g/mol | 
| IUPAC Name | 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | 
| Standard InChI | InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | 
| Standard InChI Key | WORLWSFCGZCFSW-UHFFFAOYSA-N | 
| Isomeric SMILES | CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | 
| SMILES | CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | 
| Canonical SMILES | CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | 
Introduction
Chemical Identity and Structural Characteristics of CY2 Variants
CY2 as a Benzoxazolium Cyanine Dye
The cyanine-based CY2 (PubChem CID: 76447566) is characterized by the molecular formula C₂₉H₃₂N₂O₁₂S₂ and a molar mass of 664.7 g/mol . Its structure comprises two benzoxazolium heterocycles linked via a conjugated pentamethine chain, with sulfonate (-SO₃⁻) groups enhancing aqueous solubility (Fig. 1A) . Critical spectral properties include:
| Property | Value | Source | 
|---|---|---|
| Absorption λₘₐₓ | 489 nm | |
| Emission λₘₐₓ | 506 nm | |
| Extinction Coefficient (ε) | 150,000–180,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.28 | 
The presence of ethylene bridges between heterocyclic units enables π-electron delocalization, accounting for its strong visible-light absorption . The SMILES notation (CUMZIUDGEWDTIL-UHFFFAOYSA-N) confirms two sulfonate groups at positions 6 and 6' on the benzoxazolium rings .
CY2 as a Di-Spiropyrrolidino Oxindole Andrographolide Derivative
In pharmacological contexts, CY2 denotes a brominated di-spiropyrrolidino oxindole derivative of andrographolide (C₂₈H₃₀BrN₂O₄; MW: 562.46 g/mol) . Its structure features a fused oxindole-pyrrolidine core with a bromine atom at position 7 (Fig. 1B). Key physicochemical parameters include:
The bromine substituent enhances membrane permeability and target binding affinity compared to chlorine or iodine analogs .
Synthetic Methodologies for CY2 Production
Cyanine CY2 Synthesis
Jung and Kim (2005) developed a four-step synthesis of cyanine CY2 from 2-methylbenzoxazole :
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Alkylation: Reacting 2-methylbenzoxazole with ethyl bromide yields 3-ethyl-2-methylbenzoxazolium bromide (22% yield) .
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Acetanilide Formation: Treatment with diphenylformamidine in acetic anhydride produces the acetanilidylvinyl intermediate (93% yield) .
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Coupling: Condensation with 4-(bromomethyl)phenylacetic acid-derived benzoxazolium salt in ethanol/triethylamine affords CY2 dye (75% yield) .
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NHS Ester Activation: Reaction with N,N'-disuccinimidyl carbonate (DSC) in pyridine/DMF yields the NHS ester (86% yield) .
 
Critical reaction conditions:
Anticancer CY2 Synthesis
The cytotoxic CY2 derivative is synthesized via azomethine ylide cycloaddition to andrographolide :
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Cycloaddition: Reacting andrographolide with sarcosine and 4-bromobenzaldehyde generates the spiropyrrolidino-oxindole core (68% yield) .
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Bromination: Electrophilic substitution introduces bromine at position 7 (82% yield) .
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Crystallization: Recrystallization from ethanol/water yields pure CY2 (mp 214–216°C) .
 
Functional Applications of CY2 Variants
Fluorescent Labeling in Difference Gel Electrophoresis (DIGE)
Cyanine CY2's NHS ester forms stable amide bonds with lysine residues, enabling multiplex protein labeling . In DIGE applications:
Comparative studies show CY2 outperforms Cy3 and Cy5 in photostability (t₁/₂ = 45 vs. 28 min under 488 nm laser) .
Anticancer Activity of Di-Spiropyrrolidino CY2
CY2 demonstrates selective cytotoxicity against gastrointestinal cancers :
| Cell Line | GI₅₀ (µM) | Apoptosis Induction (%) | 
|---|---|---|
| HCT116 (Colon) | 8.2 | 78 ± 4 | 
| MiaPaCa-2 (Pancreas) | 11.5 | 65 ± 3 | 
| HepG2 (Liver) | 14.1 | 59 ± 5 | 
Mechanistic studies reveal:
| Parameter | Cyanine CY2 | Anticancer CY2 | 
|---|---|---|
| LD₅₀ (Mouse, IV) | >500 mg/kg | 48 mg/kg | 
| Mutagenicity (Ames) | Negative | Positive (w/ S9) | 
| Protein Binding | 89% (BSA) | 76% (HSA) | 
Emerging Research Directions
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